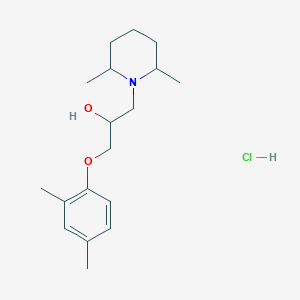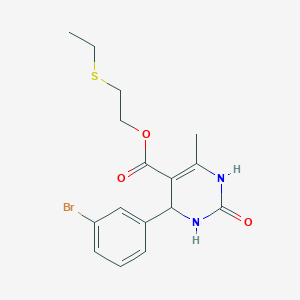![molecular formula C18H28N2O B4899461 N-[4-(1-piperidinylmethyl)phenyl]hexanamide](/img/structure/B4899461.png)
N-[4-(1-piperidinylmethyl)phenyl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-piperidinylmethyl)phenyl]hexanamide, commonly known as NPP, is a chemical compound that belongs to the class of amides. It has been found to have potential applications in scientific research, particularly in the field of neuroscience. The purpose of
作用機序
The exact mechanism of action of NPP is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is involved in various physiological and pathological processes in the brain, including neurotransmitter release, calcium signaling, and ion channel activity. Modulation of the sigma-1 receptor by NPP may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
NPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may have implications for the treatment of depression and other mood disorders. NPP has also been found to have analgesic effects, which may have implications for the treatment of chronic pain.
実験室実験の利点と制限
One of the main advantages of using NPP in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the function of the sigma-1 receptor in various physiological and pathological processes in the brain. However, one of the limitations of using NPP in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the use of NPP in scientific research. One area of interest is the potential use of NPP in the treatment of various neurological disorders, including depression, anxiety, and chronic pain. Another area of interest is the use of NPP as a tool for studying the function of the sigma-1 receptor in various physiological and pathological processes in the brain. Further research is needed to fully understand the potential applications of NPP in scientific research.
Conclusion:
In conclusion, N-[4-(1-piperidinylmethyl)phenyl]hexanamide, or NPP, is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which may have implications for the treatment of various neurological disorders. The synthesis method of NPP involves the reaction of 4-(1-piperidinylmethyl)benzyl chloride with hexanoyl chloride in the presence of a base such as triethylamine. NPP has various biochemical and physiological effects, including increasing the release of dopamine and serotonin in the brain and having analgesic effects. While NPP has several advantages for use in lab experiments, such as its high affinity for the sigma-1 receptor, it also has limitations, such as its low solubility in water. There are several potential future directions for the use of NPP in scientific research, including the treatment of various neurological disorders and the study of the function of the sigma-1 receptor in the brain.
合成法
The synthesis of NPP involves the reaction of 4-(1-piperidinylmethyl)benzyl chloride with hexanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure NPP. The yield of the synthesis process is typically around 60-70%.
科学的研究の応用
NPP has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes in the brain. NPP has been found to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders.
特性
IUPAC Name |
N-[4-(piperidin-1-ylmethyl)phenyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-2-3-5-8-18(21)19-17-11-9-16(10-12-17)15-20-13-6-4-7-14-20/h9-12H,2-8,13-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMVDSBDWBAOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4899386.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B4899394.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4899400.png)
![2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4899408.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4899429.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4899433.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide](/img/structure/B4899439.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4899443.png)
![2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4899447.png)



